molecular formula C18H14N2O2 B8648865 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one CAS No. 97485-17-1

4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one

Cat. No.: B8648865
CAS No.: 97485-17-1
M. Wt: 290.3 g/mol
InChI Key: XHIVMGAINOFTFU-UHFFFAOYSA-N
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Description

4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features both indole and oxazole moieties. Indole derivatives are known for their significant biological activities, while oxazole rings are commonly found in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one typically involves the condensation of indole derivatives with oxazole precursors. One common method is the reaction of indole-3-carboxaldehyde with phenylglycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined indole and oxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to compounds with only one of these moieties .

Properties

CAS No.

97485-17-1

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

4-(1H-indol-3-ylmethyl)-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C18H14N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2

InChI Key

XHIVMGAINOFTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)O2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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